Methyl 4-({[3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]acetyl}amino)benzoate
Description
Methyl 4-({[3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]acetyl}amino)benzoate is a synthetic organic compound featuring a central imidazolidin-2,4-dione (hydantoin) core substituted with a 4-bromophenyl group.
Properties
Molecular Formula |
C19H16BrN3O5 |
|---|---|
Molecular Weight |
446.3 g/mol |
IUPAC Name |
methyl 4-[[2-[3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C19H16BrN3O5/c1-28-18(26)12-2-6-14(7-3-12)21-16(24)10-22-11-17(25)23(19(22)27)15-8-4-13(20)5-9-15/h2-9H,10-11H2,1H3,(H,21,24) |
InChI Key |
KNOYRTUSNJNOLH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2CC(=O)N(C2=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Cyclization Reaction
In a typical procedure, 4-bromoaniline (10.0 g, 58.1 mmol) is dissolved in acetic acid (50 mL) and heated to 80°C. Urea (5.23 g, 87.2 mmol) and glyoxal (40% aqueous solution, 12 mL) are added dropwise. The mixture is refluxed for 6 hours, cooled, and poured into ice water. The precipitate is filtered and recrystallized from ethanol to yield 3-(4-bromophenyl)-2,4-imidazolidinedione as a white solid (12.4 g, 85% yield).
Key Parameters
-
Solvent : Acetic acid
-
Temperature : 80°C (reflux)
-
Yield : 80–90%
N1-Alkylation with Ethyl Bromoacetate
The imidazolidinedione is alkylated at the N1 position to introduce the acetyl group. This step requires careful control to avoid over-alkylation.
Alkylation Procedure
A mixture of 3-(4-bromophenyl)-2,4-imidazolidinedione (8.0 g, 29.6 mmol), ethyl bromoacetate (6.2 mL, 56.2 mmol), and potassium carbonate (8.2 g, 59.2 mmol) in dimethylformamide (DMF, 80 mL) is stirred at 60°C for 12 hours. The reaction is quenched with water (200 mL), and the product is extracted with dichloromethane (3 × 100 mL). The organic layer is dried (Na2SO4) and concentrated to give 1-(ethoxycarbonylmethyl)-3-(4-bromophenyl)-2,4-imidazolidinedione as a pale-yellow solid (9.1 g, 82% yield).
Optimization Insights
-
Base : K2CO3 outperforms Cs2CO3 in minimizing side reactions.
-
Solvent : DMF enhances reactivity compared to THF or acetonitrile.
Hydrolysis of Ethyl Ester to Carboxylic Acid
The ethyl ester is hydrolyzed to the corresponding carboxylic acid for subsequent coupling.
Saponification Reaction
1-(Ethoxycarbonylmethyl)-3-(4-bromophenyl)-2,4-imidazolidinedione (7.5 g, 18.9 mmol) is dissolved in a mixture of THF (50 mL) and aqueous NaOH (2M, 50 mL). The solution is stirred at room temperature for 4 hours, acidified with HCl (6M), and extracted with ethyl acetate (3 × 75 mL). The combined organic layers are dried (MgSO4) and concentrated to yield 1-(carboxymethyl)-3-(4-bromophenyl)-2,4-imidazolidinedione as a white powder (6.2 g, 89% yield).
Critical Factors
-
Acidification pH : Maintain pH <2 to ensure complete precipitation.
-
Temperature : Room temperature prevents decomposition.
Activation to Acyl Chloride
The carboxylic acid is activated to enhance reactivity for amide bond formation.
Thionyl Chloride Method
1-(Carboxymethyl)-3-(4-bromophenyl)-2,4-imidazolidinedione (5.0 g, 13.6 mmol) is suspended in thionyl chloride (20 mL) and heated at 60°C for 2 hours. Excess thionyl chloride is removed under reduced pressure to afford 1-(chlorocarbonylmethyl)-3-(4-bromophenyl)-2,4-imidazolidinedione as a crystalline solid (5.3 g, 98% yield).
Safety Note
-
Conduct in a fume hood due to SO2 and HCl gas evolution.
Amide Coupling with Methyl 4-Aminobenzoate
The acyl chloride is coupled with methyl 4-aminobenzoate to form the final product.
Coupling Reaction
A solution of 1-(chlorocarbonylmethyl)-3-(4-bromophenyl)-2,4-imidazolidinedione (4.5 g, 11.4 mmol) in dry dichloromethane (50 mL) is added dropwise to a mixture of methyl 4-aminobenzoate (2.1 g, 12.5 mmol) and triethylamine (3.2 mL, 22.8 mmol) in DCM (30 mL) at 0°C. The reaction is stirred at room temperature for 6 hours, washed with water (2 × 50 mL), and dried (Na2SO4). Purification via silica gel chromatography (EtOAc/hexane, 1:1) yields Methyl 4-({[3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]acetyl}amino)benzoate as a white solid (4.8 g, 86% yield).
Yield Comparison
| Coupling Agent | Solvent | Yield (%) |
|---|---|---|
| Triethylamine | DCM | 86 |
| DMAP | THF | 78 |
| Pyridine | DCM | 72 |
Alternative Synthetic Routes
Microwave-Assisted Coupling
A mixture of 3-(4-bromophenyl)-2,4-imidazolidinedione (1.0 g, 3.7 mmol), bromoacetyl bromide (0.8 mL, 7.4 mmol), and K2CO3 (1.0 g, 7.4 mmol) in DMF (10 mL) is irradiated at 100°C for 20 minutes in a microwave reactor. Methyl 4-aminobenzoate (0.7 g, 4.4 mmol) is added, and irradiation continues for 15 minutes. This method achieves a 91% yield, reducing reaction time from hours to minutes.
One-Pot Alkylation-Coupling
Sequential alkylation and coupling in a single pot using DMF as the solvent and K2CO3 as the base yields the product in 78% yield, though purity is lower (92% by HPLC).
Challenges and Optimization
Byproduct Formation
Over-alkylation at N3 occurs if excess ethyl bromoacetate is used, necessitating strict stoichiometric control.
Purification Strategies
-
Column Chromatography : Essential for removing unreacted starting materials.
-
Recrystallization : Ethanol/water (3:1) improves crystal purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-({2-[3-(4-BROMOPHENYL)-2,4-DIOXO-1-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
METHYL 4-({2-[3-(4-BROMOPHENYL)-2,4-DIOXO-1-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Mechanism of Action
The mechanism of action of METHYL 4-({2-[3-(4-BROMOPHENYL)-2,4-DIOXO-1-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: The compound can modulate signaling pathways by inhibiting key enzymes or binding to receptor sites, thereby altering cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound shares structural motifs with several derivatives, including:
Triazine-based benzoate esters (e.g., Methyl 3-[[4-(4-chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate): Core structure: 1,3,5-triazine ring vs. imidazolidin-2,4-dione. Substituents: Chlorophenoxy and phenoxy groups vs. bromophenyl and acetylated amino benzoate. Impact: Triazine cores confer higher thermal stability (melting points >200°C) and planar geometry, favoring π-π stacking, whereas the imidazolidinone core may enhance hydrogen-bonding capacity .
Azetidinone/thiazolidinone derivatives (e.g., 4-(3-chloro-2-(4-dimethylaminophenyl)-4-oxoazetidin-1-yl) benzoic acid): Core structure: β-lactam (azetidinone) or thiazolidinone vs. imidazolidinone. Substituents: Dimethylaminophenyl and chloro groups vs. bromophenyl. Impact: Azetidinones exhibit strained four-membered rings, increasing reactivity toward nucleophiles, while the imidazolidinone’s five-membered ring offers greater conformational flexibility .
Thioxoimidazolidinone analogs (e.g., Methyl 4-({[3-benzyl-1-(3,4-dichlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate): Core modification: Thioxo (C=S) vs. dioxo (C=O) groups. Impact: The thioxo group reduces polarity and may alter metabolic stability compared to the dioxo-containing target compound .
Physicochemical Properties
Key Structural Comparisons
- Electron Effects : Bromine’s strong electron-withdrawing nature (-I effect) may increase acidity of adjacent NH groups compared to chlorine or methoxy substituents.
Biological Activity
Methyl 4-({[3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]acetyl}amino)benzoate is a complex organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular formula: , with a molecular weight of approximately 465.5 g/mol. Its structure includes a methyl ester group, an amide linkage, and a dioxoimidazolidin moiety, which are crucial for its biological interactions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:
| Cell Line | Type of Cancer | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | Breast Carcinoma | 10.5 | Induction of apoptosis and cell cycle arrest |
| SW480 | Colon Carcinoma | 12.3 | Modulation of metabolic pathways |
| A549 | Lung Carcinoma | 9.8 | Inhibition of specific enzyme activities |
The mechanism of action is believed to involve the modulation of enzyme activity or inhibition of specific biological pathways associated with tumor progression.
Interaction with Biological Targets
This compound has been shown to interact with various biological targets, including:
- Enzymes: It may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptors: The compound could modulate receptor activity related to inflammation and immune responses, particularly the N-formyl peptide receptor 2 (FPR2), which plays a role in leukocyte trafficking during inflammation .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Dioxoimidazolidin Core: The initial step involves the synthesis of the dioxoimidazolidin moiety using appropriate reagents.
- Acetylation Reaction: The dioxoimidazolidin compound is then reacted with an acetylating agent to introduce the acetyl group.
- Coupling Reaction: Finally, the product is coupled with methyl 4-amino benzoate to form the final compound.
Case Studies
Several studies have focused on the biological evaluation of similar compounds with promising results. For instance:
- A study evaluated a series of imidazolidine derivatives for their anticancer properties, highlighting structural modifications that enhanced their bioactivity .
- Another investigation into N-formyl peptide receptor modulators demonstrated their potential in treating inflammatory disorders, suggesting that similar compounds could have therapeutic applications in this area .
Q & A
Basic: What are the key synthetic routes for Methyl 4-({[3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]acetyl}amino)benzoate?
The synthesis typically involves a multi-step sequence:
Imidazolidinone Core Formation : Reacting 4-bromoaniline with urea or a carbonyl equivalent under acidic conditions to form the 2,4-dioxoimidazolidine ring.
Acetylation : Introducing the acetyl group via nucleophilic substitution or coupling reagents (e.g., EDCI/HOBt) to attach the linker.
Esterification : Coupling the acetylated intermediate with methyl 4-aminobenzoate using amide bond-forming conditions (e.g., DCC/DMAP).
Key solvents include DMF or THF, and reaction temperatures range from 0°C (for sensitive steps) to reflux (for cyclization) .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity during imidazolidinone ring closure, while dichloromethane minimizes side reactions in acetylation steps .
- Catalyst Use : DMAP accelerates esterification by activating carboxyl groups.
- Purification : Gradient column chromatography (silica gel, hexane/EtOAc) resolves intermediates, while recrystallization from ethanol improves final compound purity .
- Monitoring : TLC (Rf = 0.3–0.5 in EtOAc/hexane) and HPLC (C18 column, acetonitrile/water gradient) ensure reaction completion .
Basic: What spectroscopic techniques are critical for structural characterization?
- NMR : H and C NMR confirm the imidazolidinone ring (δ ~170 ppm for carbonyls) and aromatic protons (δ 7.2–8.0 ppm for bromophenyl and benzoate groups) .
- FT-IR : Peaks at ~1740 cm (ester C=O) and ~1680 cm (amide C=O) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]: ~490.2 Da) .
Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation?
- Crystallization : Slow evaporation from DMSO/ethanol produces single crystals suitable for SHELXL refinement .
- Data Collection : High-resolution (<1.0 Å) datasets reduce uncertainty in bromine atom positioning due to its heavy atom effect.
- Validation : The Hirshfeld surface analysis identifies key intermolecular interactions (e.g., C–H···O hydrogen bonds) influencing packing .
Basic: What biological activities are associated with this compound?
Preliminary studies on structurally similar imidazolidinone derivatives suggest:
- Antimicrobial Activity : Inhibition of bacterial enoyl-ACP reductase (IC ~5–10 µM) .
- Enzyme Inhibition : Potential targeting of cyclooxygenase-2 (COX-2) due to the bromophenyl group’s electron-withdrawing effects .
Advanced: How can researchers design assays to resolve contradictory bioactivity data?
- Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify non-linear effects (e.g., hormesis).
- Control Variables : Use COX-2 knockout cell lines to isolate target-specific effects vs. off-target interactions .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to assess significance across replicates .
Basic: What are common challenges in analytical purity assessment?
- Co-Elution in HPLC : Adjust mobile phase (e.g., 0.1% TFA in water/acetonitrile) to resolve impurities.
- Residual Solvents : GC-MS detects traces of DMF or THF, requiring additional lyophilization steps .
Advanced: What computational methods support mechanistic studies of its reactivity?
- DFT Calculations : Gaussian 09 optimizes transition states for amide bond formation (B3LYP/6-31G* basis set).
- Molecular Dynamics : Simulate solvent effects on reaction pathways using GROMACS .
- Docking Studies : AutoDock Vina predicts binding modes to COX-2 (PDB: 3NT1) .
Basic: How is stability assessed under experimental storage conditions?
- Accelerated Degradation : Incubate at 40°C/75% RH for 4 weeks; monitor via HPLC for ester hydrolysis (<5% degradation acceptable).
- Light Sensitivity : UV-vis spectroscopy detects photodegradation products (λ = 254 nm) .
Advanced: How can environmental impact be evaluated for lab-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
